molecular formula C57H106O6 B031370 1,3-Dioleoyl-2-stearoylglycerol CAS No. 2410-29-9

1,3-Dioleoyl-2-stearoylglycerol

Cat. No. B031370
CAS RN: 2410-29-9
M. Wt: 887.4 g/mol
InChI Key: KGSBKZXRGYMKBT-RZEXXKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,3-Dioleoyl-2-stearoylglycerol involves enzymatic and chemical methods. One approach includes the acidolysis of tripalmitin with oleic acid using sn-1,3 regiospecific lipases to incorporate oleic acid at the sn-1 and sn-3 positions, achieving a high content of the desired triacylglycerol. Optimal conditions for the synthesis have been explored, including substrate ratios, enzyme loading, reaction temperature, and time, aiming to maximize yield and purity while minimizing acyl migration and other side reactions (Wang et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,3-Dioleoyl-2-stearoylglycerol has been analyzed through techniques such as X-ray diffraction and nuclear magnetic resonance (NMR), revealing its polymorphic forms and crystal packing arrangements. Studies show that the molecule can exhibit different polymorphic forms depending on the cooling rates and the thermal treatment applied, with significant implications for its physical properties and applications in food products (Bayés‐García et al., 2016).

Chemical Reactions and Properties

1,3-Dioleoyl-2-stearoylglycerol undergoes various chemical reactions, including enzymatic interesterification, which is crucial for modifying its physical and functional properties. Enzymatic processes, particularly those catalyzed by specific lipases, have been optimized for the production of structured lipids with desired fatty acid compositions, mimicking those of human milk fat for infant nutrition (Lee et al., 2010).

Physical Properties Analysis

The physical properties of 1,3-Dioleoyl-2-stearoylglycerol, including its melting and crystallization behavior, are influenced by its unique molecular structure. The presence of both saturated and unsaturated fatty acids leads to a complex crystallization behavior, affecting its functionality in food systems. Differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffraction (SR-XRD) studies have provided insights into its polymorphic transformations and the conditions that favor the formation of specific polymorphic forms (Bayés‐García et al., 2016).

Chemical Properties Analysis

The chemical properties of 1,3-Dioleoyl-2-stearoylglycerol, such as its reactivity in interesterification and acidolysis reactions, are central to its application in the synthesis of structured lipids. The regiospecificity of lipases used in these reactions is critical for achieving the desired triacylglycerol composition, with significant implications for the nutritional quality of the resulting fats and oils (Wang et al., 2020).

Safety And Hazards

The safety data sheet for 1,3-dioleoyl-2-stearoylglycerol indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25-,29-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSBKZXRGYMKBT-RZEXXKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315062
Record name Triglyceride OStO,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:1(9Z)/18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0049761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3-Dioleoyl-2-stearoylglycerol

CAS RN

2410-29-9
Record name Triglyceride OStO,sn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioleoyl-2-stearoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triglyceride OStO,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-STEARO-1,3-DIOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL38VM758C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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